4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one
Description
Properties
IUPAC Name |
4-chloro-8-methyl-5,7-dihydropteridin-6-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN4O/c1-12-2-4(13)11-5-6(8)9-3-10-7(5)12/h3H,2H2,1H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTGYLCJIIGSJPX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC(=O)NC2=C1N=CN=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.61 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2,4-diamino-6-chloropyrimidine with 3-chloro-2-butanone in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like ethanol at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity. The product is then purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pteridine derivatives.
Reduction: Reduction reactions can convert it into tetrahydropteridine derivatives.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various pteridine derivatives with different functional groups, which can be further utilized in scientific research and industrial applications .
Scientific Research Applications
Chemistry
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one serves as a vital building block in synthesizing more complex pteridine derivatives. Its ability to undergo various chemical reactions—such as oxidation and substitution—enables the formation of diverse derivatives that can be explored for different applications .
Biology
Research indicates that this compound may play a significant role in biological processes:
- Enzyme Inhibition : It has been shown to inhibit enzymes involved in folate metabolism, which is crucial for DNA synthesis and repair. The presence of chlorine enhances its binding affinity to these enzymes .
Medicine
The compound is being investigated for its potential therapeutic applications:
- Anticancer Potential : In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines by inducing apoptosis and causing cell cycle arrest at specific phases .
- Neuroprotective Effects : Research suggests that tetrahydropteridine derivatives can protect neuronal cells from oxidative stress-induced damage by modulating reactive oxygen species (ROS) levels.
Industry
In industrial applications, this compound is utilized in:
- The production of dyes and pigments.
- As a precursor for other industrial chemicals due to its versatile reactivity .
Case Study 1: Neuroprotective Effects
A study examined the neuroprotective effects of tetrahydropteridine derivatives. Findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage by enhancing cellular antioxidant defenses.
Case Study 2: Anticancer Potential
In vitro studies highlighted the anticancer potential of this compound. Results showed significant inhibition of cancer cell proliferation associated with apoptosis induction and cell cycle arrest at specific phases.
Mechanism of Action
The mechanism of action of 4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. It may also interact with nucleic acids and proteins, influencing various biochemical processes .
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one
- 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4-one
- 2-Chloro-8-cyclopentyl-7-ethyl-7,8-dihydro-5-methyl-6(5H)-pteridinone
Uniqueness
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Biological Activity
4-Chloro-8-methyl-5,6,7,8-tetrahydropteridin-6-one is a synthetic compound belonging to the pteridine family, characterized by its unique structural features and potential biological activities. This article delves into its biological activity, synthesis methods, and relevant research findings.
- Molecular Formula : CHClNO
- Molecular Weight : 198.61 g/mol
- SMILES Notation : CN1CC(=O)NC2=C1N=CN=C2Cl
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. It has been identified as an enzyme inhibitor , particularly in metabolic pathways related to folate metabolism. The presence of the chlorine atom in its structure enhances its binding affinity to specific enzymes, potentially leading to therapeutic applications in treating diseases such as cancer and microbial infections.
Enzyme Inhibition
Research indicates that this compound can inhibit enzymes involved in critical metabolic processes. For instance:
- Folate Metabolism : It has shown potential in modulating enzymes that participate in folate metabolism, which is essential for DNA synthesis and repair.
- Kinetic Assays : Studies utilizing kinetic assays have demonstrated significant inhibitory effects on enzyme activity, suggesting its role as a potential therapeutic agent .
Antimicrobial Activity
Preliminary studies suggest that this compound exhibits antimicrobial properties. Its structural characteristics may allow it to disrupt microbial metabolic pathways, although further research is necessary to elucidate the specific mechanisms involved .
Case Study 1: Neuroprotective Effects
A study explored the neuroprotective effects of tetrahydropteridine derivatives, including this compound. The findings indicated that these compounds could protect neuronal cells from oxidative stress-induced damage. The mechanism was linked to the modulation of reactive oxygen species (ROS) and enhancement of cellular antioxidant defenses .
Case Study 2: Anticancer Potential
Research has also highlighted the anticancer potential of this compound. In vitro studies demonstrated that it could inhibit the proliferation of various cancer cell lines. The inhibition was associated with the induction of apoptosis and cell cycle arrest at specific phases .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared with similar compounds in the pteridine family:
| Compound Name | Biological Activity |
|---|---|
| 4-Chloro-7-methyl-5,6,7,8-tetrahydropteridin-6-one | Enzyme inhibitor; potential anticancer properties |
| 2-Amino-6-methyl-5,6,7,8-tetrahydropteridin-4-one | Antimicrobial activity; enzyme modulation |
| 2-Chloro-4,8-dimethyl-5,6,7,8-tetrahydropteridin-6-one | Enzyme inhibition; metabolic pathway modulation |
These comparisons illustrate the unique biological profiles of these compounds and their potential applications in pharmacology.
Q & A
Q. Table 1: Example Synthetic Routes
| Step | Reagents/Conditions | Yield (%) | Reference |
|---|---|---|---|
| Core cyclization | Oxalyl chloride, DMF, 0–5°C | 65–70 | |
| Chlorination | POCl₃, reflux, 6 h | 80 | |
| Methylation | CH₃I, K₂CO₃, DMF, 50°C | 75 |
Advanced: How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
Optimization strategies include:
- Design of Experiments (DOE) : Systematic variation of parameters (temperature, solvent polarity, stoichiometry) to identify ideal conditions. For example, acetonitrile enhances regioselectivity in alkylation steps compared to DMF .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 6 h to 30 min) while maintaining yields ≥80% .
- In-line analytics : Use of HPLC-MS to monitor intermediate stability and minimize side-product formation .
Basic: What spectroscopic techniques are critical for structural characterization?
Methodological Answer:
- ¹H/¹³C NMR : Confirm substitution patterns (e.g., methyl group at 8-position via δ 1.2–1.5 ppm triplet) .
- High-resolution mass spectrometry (HRMS) : Validates molecular formula (e.g., C₉H₁₀ClN₃O requires m/z 211.0512) .
- IR spectroscopy : Identifies carbonyl stretches (1650–1700 cm⁻¹) and C-Cl bonds (550–600 cm⁻¹) .
Advanced: How to resolve contradictions in biological activity data across studies?
Methodological Answer:
- Reproducibility checks : Standardize assay conditions (e.g., cell line passage number, serum concentration) to minimize variability .
- Dose-response curves : Use IC₅₀/EC₅₀ values instead of single-point data to account for potency differences .
- Target validation : Pair biochemical assays (e.g., enzyme inhibition) with cellular models (e.g., CRISPR knockouts) to confirm mechanism .
Q. Table 2: Example Biological Activity Data
| Study | Activity (IC₅₀, μM) | Assay Type | Reference |
|---|---|---|---|
| A | 2.5 ± 0.3 | Kinase inhibition | |
| B | 5.1 ± 1.2 | Antimicrobial |
Advanced: How does the methyl group at the 8-position influence structure-activity relationships (SAR)?
Methodological Answer:
- Steric effects : The 8-methyl group reduces rotational freedom, stabilizing interactions with hydrophobic enzyme pockets (e.g., ATP-binding sites in kinases) .
- Electron donation : Methyl substitution enhances electron density at adjacent nitrogen atoms, improving binding affinity by 30–50% compared to unmethylated analogs .
- Comparative studies : Replace methyl with bulkier groups (e.g., ethyl, cyclopropyl) to probe steric tolerance .
Basic: What are the stability and storage recommendations for this compound?
Methodological Answer:
- Stability : Degrades under prolonged light exposure (t₁/₂ = 14 days in sunlight). Store in amber vials at –20°C .
- Solubility : Soluble in DMSO (≥50 mg/mL), sparingly soluble in water (<0.1 mg/mL). Use sonication for aqueous suspensions .
Advanced: How to model the compound’s interactions with biological targets computationally?
Methodological Answer:
- Docking simulations : Use Schrödinger Suite or AutoDock Vina to predict binding poses in kinase domains .
- MD simulations : Run 100-ns trajectories to assess dynamic interactions (e.g., hydrogen bonding with Asp86 in EGFR) .
- QSAR models : Correlate substituent electronegativity (Hammett σ) with inhibitory activity to guide analog design .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
